Allylamine

Description

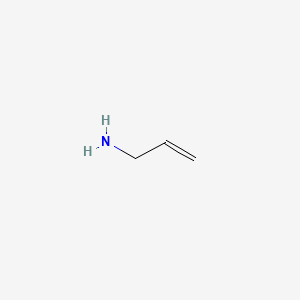

Structure

3D Structure

Properties

IUPAC Name |

prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c1-2-3-4/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJKKWFAADXIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N, Array | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30551-89-4 | |

| Record name | Poly(allylamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30551-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8024440 | |

| Record name | Allylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allylamine appears as a colorless to light yellow colored liquid with a strong ammonia-like odor. Less dense than water. Vapors are heavier than air. Toxic by inhalation, ingestion and skin absorption. Irritates skin, eyes and mucous membranes. Flash point below 0 °F. Boiling point 130 °F. Used to make pharmaceuticals and other chemicals., Liquid, Colorless to light-yellow liquid with a strong ammonia-like odor; [CHEMINFO], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propen-1-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1597 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

131 to 136 °F at 760 mmHg (EPA, 1998), 53.5 °C, 52-53 °C | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-20 °F (EPA, 1998), -29 °C (-20 °F) - closed cup, 10 °F (-12 °C) - closed cup, -29 °C c.c. | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble (NTP, 1992), In water, 1X10+6 mg/L at 20 °C /miscible/, Miscible with water, Miscible with alcohol, chloroform, ether, Solubility in water: miscible | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.76 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.760 at 20 °C/20 °C, Relative density (water = 1): 0.8 | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2.0 | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

242.0 [mmHg], 242 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 26.3 | |

| Record name | Allylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1597 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless to light yellow liquid | |

CAS No. |

107-11-9 | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl Amine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/allyl-amine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propen-1-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48G762T011 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-126 °F (NTP, 1992), -88.2 °C, -88 °C | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Allylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylamine (B125299) (C₃H₇N), the simplest stable unsaturated amine, is a molecule of significant interest in organic synthesis and materials science. Its unique structure, featuring both a reactive double bond and a nucleophilic amino group, dictates its chemical behavior and utility. This guide provides a detailed examination of the chemical structure and bonding of this compound, supported by quantitative data, experimental methodologies, and visual representations to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical sciences.

Chemical Structure

This compound, systematically named prop-2-en-1-amine, consists of a three-carbon propylene (B89431) chain with a double bond between the second and third carbon atoms (C2 and C3) and an amino group (-NH₂) attached to the first carbon atom (C1).[1][2] The molecular formula is C₃H₇N, and its structure can be represented as CH₂=CHCH₂NH₂.[1][2]

The presence of both a π-bond and a lone pair of electrons on the nitrogen atom makes this compound a versatile chemical building block. The molecule's geometry is not planar due to the sp³ hybridized carbon and nitrogen atoms.

Molecular Representation

The following diagram illustrates the atomic connectivity within the this compound molecule.

Bonding and Hybridization

The bonding in this compound is a combination of sigma (σ) and pi (π) bonds, resulting from the hybridization of the carbon and nitrogen atoms.

-

C1 (Methylene Carbon): This carbon is bonded to two hydrogen atoms, one carbon atom (C2), and the nitrogen atom. It forms four single bonds, indicating sp³ hybridization . The geometry around C1 is approximately tetrahedral.

-

C2 and C3 (Vinyl Carbons): These two carbons are joined by a double bond. Each is also bonded to hydrogen atoms and, in the case of C2, to C1. The double bond consists of one σ bond and one π bond. Both C2 and C3 are sp² hybridized , leading to a trigonal planar geometry around each of these carbon atoms.

-

N (Nitrogen): The nitrogen atom is bonded to two hydrogen atoms and one carbon atom (C1). It also has a lone pair of electrons. This arrangement results in sp³ hybridization and a trigonal pyramidal geometry around the nitrogen atom.

The following diagram illustrates the hybridization of the non-hydrogen atoms in this compound.

Quantitative Structural Parameters

The precise bond lengths and angles in this compound can be determined experimentally using techniques such as gas-phase electron diffraction and microwave spectroscopy, or calculated using computational methods. A computational study using Density Functional Theory (DFT) with the B3LYP functional and a def2-TZVP basis set has been performed to determine the optimized geometry of the this compound molecule.[3][4]

| Parameter | Bond | Value (Å) |

| Bond Length | C=C | 1.33 |

| C-C | 1.51 | |

| C-N | 1.46 | |

| C-H (vinyl) | 1.09 | |

| C-H (alkyl) | 1.10 | |

| N-H | 1.02 |

| Parameter | Atoms | Value (°) |

| Bond Angle | C-C=C | 125.0 |

| H-C=C | 117.5 | |

| C-C-N | 111.5 | |

| H-C-H | 109.5 | |

| C-N-H | 110.0 | |

| H-N-H | 107.0 |

Note: These values are representative and may vary slightly depending on the experimental or computational method used.

Experimental Protocols for Structural Determination

The determination of the molecular structure of this compound relies on several key experimental techniques.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electric field of the molecule's nuclei and electrons.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector. The intensity of the scattered electrons varies as a function of the scattering angle.

-

Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule. This information is then used to calculate the bond lengths, bond angles, and torsional angles.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique provides highly precise measurements of the moments of inertia, from which bond lengths and angles can be derived.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a waveguide or resonant cavity at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

-

Absorption Spectrum: The absorption of microwaves is measured as a function of frequency. The resulting spectrum shows a series of absorption lines corresponding to specific rotational transitions.

-

Spectral Analysis: The frequencies of the rotational transitions are used to determine the rotational constants of the molecule. These constants are related to the moments of inertia, which in turn depend on the molecular geometry. By analyzing the spectra of different isotopic species of this compound, a precise determination of the bond lengths and angles can be achieved.

The following diagram illustrates the general workflow for determining molecular structure using these experimental techniques.

Conformational Analysis

Due to rotation around the C-C and C-N single bonds, this compound can exist in different conformations. Computational studies have explored the potential energy surface of this compound to identify the most stable conformers. These studies, often performed using ab initio molecular orbital theory, help in understanding the relative energies and populations of different conformers at various temperatures.

Conclusion

The chemical structure and bonding of this compound are well-characterized by a combination of experimental and computational methods. Its hybrid structure, containing both sp² and sp³ hybridized centers, and the presence of both a double bond and an amine group, are the foundation of its reactivity and broad applicability in chemical synthesis. The quantitative data and experimental protocols presented in this guide offer a detailed resource for scientists and researchers working with this important molecule.

References

- 1. This compound | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Hydrogen-Bonding Motifs in Adducts of this compound with the 10 Simplest n-Alcohols: Single-Crystal X-ray Diffraction Studies and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Allylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylamine (B125299) (IUPAC name: prop-2-en-1-amine) is a versatile and highly reactive primary unsaturated amine. Its unique bifunctionality, combining the reactivity of a primary amine with the unsaturation of an allyl group, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on data relevant to researchers and professionals in drug development and chemical synthesis.

Physical Properties of this compound

This compound is a colorless to light yellow liquid characterized by a strong, pungent ammonia-like odor. It is a volatile and highly flammable substance. The key physical properties of this compound are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇N | [1][2] |

| Molecular Weight | 57.09 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Odor | Strong ammonia-like | [1][4] |

| Density | 0.761 g/mL at 25 °C | [4][5] |

| Melting Point | -88 °C | [2][4] |

| Boiling Point | 53-58 °C | [2][4][6] |

| Vapor Pressure | 26.3 kPa at 20 °C | [7] |

| Vapor Density | 2.0 (Air = 1) | [3][7] |

| Refractive Index (n²⁰/D) | 1.420 | [4][8] |

| Viscosity | 0.509 mm²/s at 20 °C | [4] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Solubility in Water | Miscible | [4][6][9] |

| Solubility in Organic Solvents | Miscible with alcohol, chloroform, and ether | [4][10] |

| pKa (conjugate acid) | 9.49 - 9.70 | [1][11] |

| LogP (Octanol/Water Partition Coefficient) | 0.15 | [12] |

Safety and Flammability

| Property | Value | Source(s) |

| Flash Point | -29 °C to -20 °C (closed cup) | [1][3][6][12] |

| Autoignition Temperature | 371-374 °C | [3][7][12] |

| Explosive Limits in Air | 2.2% - 22% (by volume) | [3][7] |

Chemical Properties and Reactivity

This compound's chemical behavior is dictated by the presence of both a primary amine and a carbon-carbon double bond, allowing it to undergo a wide range of chemical transformations.

Basicity: As an amine, this compound is a weak base. Its aqueous solution is alkaline, and it readily reacts with acids to form allylammonium salts.

Reactivity of the Amine Group: The primary amine group can participate in typical amine reactions, such as:

-

Alkylation: Reaction with alkyl halides.

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Schiff Base Formation: Condensation with aldehydes and ketones.

Reactivity of the Allyl Group: The double bond in the allyl group is susceptible to:

-

Addition Reactions: Halogens, hydrogen halides, and other electrophiles can add across the double bond.

-

Polymerization: Under the influence of heat, light, or catalysts, this compound can polymerize to form poly(this compound).[1]

Hazardous Reactivity:

-

This compound reacts violently with strong oxidizing agents and acids.[3][4]

-

Reaction with hypochlorites can produce N-chloroamines, which may be explosive.[3][4]

Experimental Protocols

Determination of Physical Properties

The following are summaries of standard methodologies for determining key physical properties of liquid chemicals like this compound.

-

Boiling Point (OECD Test Guideline 403): The boiling point is determined by heating the liquid and measuring the temperature at which the vapor pressure equals the atmospheric pressure. Methods such as the dynamic method (Cottrell's method) or the static method can be employed. The temperature is measured with a calibrated thermometer, and the pressure is recorded.

-

Water Solubility (OECD Test Guideline 105): The flask method is suitable for substances with solubility above 10⁻² g/L.[7][13] A saturated solution is prepared by stirring an excess of the substance in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, such as chromatography.

-

pKa Determination (OECD Test Guideline 112): The dissociation constant can be determined by titration, spectrophotometry, or conductometry.[14][15] For the titration method, a solution of the substance is titrated with a standard acid or base, and the pH is monitored throughout the titration. The pKa is then calculated from the titration curve.

-

Vapor Pressure (OECD Test Guideline 104): The vapor pressure can be determined using methods like the static method, the dynamic method, or the isoteniscope method.[16][17][18] These methods involve measuring the pressure of the vapor in equilibrium with the liquid at different temperatures.

-

Density (OECD Test Guideline 109): The density of a liquid can be determined using a hydrometer, an oscillating densitometer, or a pycnometer.[5][6][19] These methods involve measuring the mass of a known volume of the liquid at a specific temperature.

-

Flash Point (ASTM D93): The Pensky-Martens closed-cup method is a standard procedure.[2][4][20] The sample is heated in a closed cup at a specified rate. An ignition source is periodically introduced into the vapor space until a flash is observed. The temperature at which the flash occurs is the flash point.

Synthesis of this compound

1. From Allyl Chloride and Ammonia (B1221849):

This is a common industrial method.[21][22] Allyl chloride is reacted with an excess of ammonia, often in a solvent like ethanol (B145695) or in liquid ammonia, sometimes in the presence of a catalyst such as cuprous chloride.[22][23][24] The reaction typically produces a mixture of mono-, di-, and triallylamines, which are then separated by distillation.

General Protocol:

-

A reaction vessel is charged with ammonia (aqueous or liquid) and a solvent (e.g., ethanol).

-

Allyl chloride is added gradually to the ammonia solution while maintaining the reaction temperature (e.g., 40-50 °C).

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

The resulting mixture containing this compound hydrochloride and other products is then neutralized with a base (e.g., sodium hydroxide) to liberate the free amine.

-

The product mixture is subjected to fractional distillation to isolate pure this compound.

2. By Hydrolysis of Allyl Isothiocyanate:

This method can be used for the preparation of pure this compound in a laboratory setting.[1][25]

Detailed Protocol (from Organic Syntheses):[1]

-

In a round-bottomed flask equipped with a reflux condenser, 2 liters of 20% hydrochloric acid and 500 g of allyl isothiocyanate are placed.

-

The mixture is refluxed until the upper layer of allyl isothiocyanate disappears (approximately 15 hours).

-

The solution is concentrated by heating on a steam bath until crystals begin to form.

-

The residue is diluted with water and transferred to a three-necked flask equipped for distillation.

-

A solution of 400 g of potassium hydroxide (B78521) in 250 cc of water is added dropwise to the heated and stirred mixture.

-

This compound distills as it is liberated by the base.

-

The distillate is collected, dried over solid potassium hydroxide, and then over metallic sodium.

-

The dried this compound is purified by fractional distillation.

Mandatory Visualizations

Synthesis of this compound from Allyl Chloride

Caption: Synthesis of this compound from Allyl Chloride and Ammonia.

Synthesis of this compound from Allyl Isothiocyanate

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 5. oecd.org [oecd.org]

- 6. Test No. 109: Density of Liquids and Solids - Overton [app.overton.io]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 10. biotecnologiebt.it [biotecnologiebt.it]

- 11. This compound cardiovascular toxicity: evidence for aberrant vasoreactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipid peroxidation and oxidative stress during acute this compound-induced cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. filab.fr [filab.fr]

- 14. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

- 16. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 17. laboratuar.com [laboratuar.com]

- 18. consilab.de [consilab.de]

- 19. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 20. precisionlubrication.com [precisionlubrication.com]

- 21. This compound Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. JPH08283209A - Method for producing this compound - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. oecd.org [oecd.org]

An In-depth Technical Guide to the Synthesis of Allylamine from Allyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing allylamine (B125299) from allyl chloride. It includes detailed reaction mechanisms, comparative data on various synthetic protocols, and step-by-step experimental procedures.

Introduction

This compound (prop-2-en-1-amine) is a pivotal unsaturated amine used as a building block in numerous applications, including the synthesis of pharmaceuticals, polymers for reverse osmosis membranes, and agricultural chemicals.[1][2] The most established and commercially significant method for its synthesis involves the reaction of allyl chloride with a nitrogen source, primarily ammonia (B1221849). This process, known as ammonolysis, yields a mixture of primary (this compound), secondary (dithis compound), and tertiary (trithis compound) amines.[1][2][3] Controlling the selectivity to obtain the desired monothis compound is the primary challenge, which can be addressed by manipulating reaction conditions such as reactant ratios, temperature, solvent, and catalysts.

Core Synthesis Pathway: Ammonolysis of Allyl Chloride

The fundamental reaction is a nucleophilic substitution where ammonia acts as the nucleophile, attacking the electrophilic carbon atom of allyl chloride and displacing the chloride ion.

Primary Reaction: CH₂=CHCH₂Cl + NH₃ → CH₂=CHCH₂NH₂ + HCl

The hydrogen chloride (HCl) byproduct immediately reacts with the excess ammonia present in the reaction mixture to form ammonium (B1175870) chloride (NH₄Cl).[4]

Secondary and Tertiary Amine Formation: The desired product, this compound, is also a nucleophile and can compete with ammonia to react with remaining allyl chloride. This subsequent reaction leads to the formation of dithis compound, and further, trithis compound.

CH₂=CHCH₂NH₂ + CH₂=CHCH₂Cl → (CH₂=CHCH₂)₂NH + HCl (CH₂=CHCH₂)₂NH + CH₂=CHCH₂Cl → (CH₂=CHCH₂)₃N + HCl

To enhance the yield of the primary amine, a large molar excess of ammonia is typically employed, which increases the probability of an allyl chloride molecule reacting with ammonia rather than with already-formed this compound.[5][6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. 20 this compound Manufacturers in 2025 | Metoree [us.metoree.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. US2216548A - Process for production of unsaturated amines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Properties of Monoallylamine, Diallylamine, and Triallylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylamines are a class of organic compounds characterized by the presence of at least one allyl group (CH₂=CHCH₂) attached to a nitrogen atom. The simplest members of this family—monoallylamine, dithis compound (B93489), and trithis compound (B89441)—serve as crucial building blocks in organic synthesis and polymer chemistry. Their unique combination of a reactive double bond and a nucleophilic nitrogen atom makes them versatile precursors for a wide range of applications, from the synthesis of pharmaceuticals to the production of resins and flocculants. This technical guide provides a comprehensive overview and comparison of the core properties of monothis compound, dithis compound, and trithis compound, with a focus on their physicochemical characteristics, reactivity, synthesis, and toxicological profiles.

Physicochemical Properties

The progressive substitution of the amine hydrogen atoms with allyl groups from monothis compound to trithis compound leads to predictable trends in their physical properties, such as boiling point and density, which increase with molecular weight. Conversely, the basicity, as indicated by the pKa of the conjugate acid, decreases with increasing steric hindrance around the nitrogen atom.

| Property | Monothis compound | Dithis compound | Trithis compound |

| Molecular Formula | C₃H₇N | C₆H₁₁N | C₉H₁₅N |

| Molecular Weight ( g/mol ) | 57.09 | 97.16 | 137.23 |

| Boiling Point (°C) | 53-54 | 111-112 | 150-156 |

| Melting Point (°C) | -88 | -88 | -70 |

| Density (g/cm³ at 20°C) | ~0.761 | ~0.789 | ~0.809 |

| pKa of Conjugate Acid | 9.49 - 9.70 | 9.29 | 8.31 |

| Water Solubility | Miscible | 8.6 g/100 mL | Slightly soluble (0.25 g/100mL) |

| Flash Point (°C) | -29 | 7 - 21 | 31 - 39.4 |

Spectroscopic Properties

The spectroscopic signatures of mono-, di-, and trithis compound are distinct and allow for their unambiguous identification.

Infrared (IR) Spectroscopy

The key differentiating feature in the IR spectra of these amines is the N-H stretching vibration.[1][2][3]

-

Monothis compound (Primary Amine): Exhibits two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. It also shows a characteristic N-H bending (scissoring) vibration around 1650-1580 cm⁻¹.[2]

-

Dithis compound (Secondary Amine): Shows a single, weaker N-H stretching band in the 3300-3500 cm⁻¹ region.[2] The N-H bending vibration is typically absent or very weak.

-

Trithis compound (Tertiary Amine): Lacks an N-H bond, and therefore, does not show any absorption in the N-H stretching region, making it easily distinguishable from the other two.[4]

All three compounds will display characteristic peaks for the allyl group, including C=C stretching around 1645 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information. The chemical shifts of the protons and carbons are influenced by the number of allyl groups attached to the nitrogen.

¹H NMR:

-

-CH₂-N protons: The protons on the carbon adjacent to the nitrogen typically appear in the range of 3.0-3.3 ppm.

-

=CH- protons: The internal vinyl proton shows a multiplet around 5.7-5.9 ppm.

-

=CH₂ protons: The terminal vinyl protons are diastereotopic and appear as two distinct multiplets around 5.0-5.2 ppm.

-

N-H protons (Mono- and Dithis compound): The chemical shift of the N-H proton is variable and the peak is often broad. It can be identified by its disappearance upon D₂O exchange.

¹³C NMR:

-

-CH₂-N carbon: The carbon alpha to the nitrogen resonates in the range of 45-60 ppm.

-

=CH- carbon: The internal vinyl carbon appears around 134-139 ppm.

-

=CH₂ carbon: The terminal vinyl carbon is found further upfield, around 115-118 ppm.

Synthesis and Reactivity

General Synthesis

Mono-, di-, and trithis compound are typically produced industrially by the reaction of allyl chloride with ammonia (B1221849).[5] This reaction proceeds via nucleophilic substitution and yields a mixture of the three amines and the quaternary ammonium (B1175870) salt. The product distribution can be controlled to some extent by adjusting the molar ratio of ammonia to allyl chloride. A large excess of ammonia favors the formation of the primary amine, monothis compound.

Alternatively, these amines can be synthesized from the reaction of allyl alcohol with ammonia over a catalyst.[6][7]

Reactivity and Nucleophilicity

The reactivity of allylamines is dominated by the nucleophilicity of the nitrogen atom and the electrophilicity of the allyl double bond. The nucleophilicity of the nitrogen atom generally follows the order: dithis compound > monothis compound > trithis compound. While alkyl substitution typically increases the basicity and nucleophilicity of amines, the increasing steric hindrance in trithis compound makes its lone pair less accessible.

Polymerization

Allylamines can undergo radical polymerization to form poly(this compound)s, which have applications as flocculants, in membranes, and for drug delivery.[8][9][10] The polymerization of monothis compound and dithis compound can be initiated by radical initiators.[11][12] Dithis compound and its derivatives are known to undergo cyclopolymerization, forming five- or six-membered rings within the polymer backbone.[9][10][13] Trithis compound can also be polymerized, often leading to cross-linked structures.[14]

Experimental Protocols

Synthesis of Allylamines from Allyl Chloride and Ammonia (Illustrative Lab-Scale)

Materials:

-

Allyl chloride

-

Aqueous ammonia (e.g., 28%)

-

Sodium hydroxide

-

Distillation apparatus

Procedure:

-

In a pressure-resistant reactor, combine aqueous ammonia and allyl chloride. The molar ratio should be adjusted to favor the desired product (e.g., a high ammonia to allyl chloride ratio for monothis compound).

-

Seal the reactor and heat the mixture. The reaction temperature and time will influence the product distribution.

-

After cooling, carefully vent the reactor.

-

Neutralize the resulting mixture of amine hydrochlorides with a strong base, such as sodium hydroxide, to liberate the free amines.

-

Separate the organic layer containing the allylamines.

-

Fractionally distill the mixture to isolate monothis compound, dithis compound, and trithis compound based on their boiling points.

Gas Chromatography (GC) Analysis

Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-CAM), is suitable for separating these amines.[15][16][17]

Typical GC Conditions:

-

Injector Temperature: 220-250°C

-

Detector (FID) Temperature: 250-260°C

-

Carrier Gas: Helium or Nitrogen

-

Oven Temperature Program: Start at a low temperature (e.g., 60-70°C) and ramp up to a higher temperature (e.g., 200°C) to ensure separation of all three components.[15]

-

Injection Mode: Split injection is typically used.

Toxicological Profile

The allylamines are toxic and should be handled with appropriate safety precautions. Their toxicity generally decreases from monothis compound to trithis compound for oral and dermal routes of exposure.

| Compound | Route | Species | LD₅₀ |

| Monothis compound | Oral | Rat | 106 mg/kg |

| Dithis compound | Oral | Rat | 316-578 mg/kg |

| Dermal | Rabbit | 280 mg/kg | |

| Trithis compound | Oral | Mouse | 492 mg/kg |

| Dermal | Rabbit | 400 mg/kg |

Data compiled from various sources.

In humans, exposure to allylamines can cause irritation to the skin, eyes, and respiratory tract.[1]

Applications in Drug Development and Research

While mono-, di-, and trithis compound are primarily industrial chemicals, the this compound functional group is present in several pharmaceutical compounds, particularly antifungal agents. These drugs, such as terbinafine (B446) and naftifine, act by inhibiting the enzyme squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[18][19] This leads to a buildup of toxic squalene and a depletion of ergosterol, ultimately disrupting the fungal cell membrane. The simple allylamines can serve as starting materials or structural motifs in the design and synthesis of new therapeutic agents.

Conclusion

Monothis compound, dithis compound, and trithis compound are fundamental chemicals with distinct and predictable properties based on the degree of substitution at the nitrogen atom. Their unique reactivity makes them indispensable in various synthetic applications, particularly in polymer science. A thorough understanding of their physicochemical properties, spectroscopic characteristics, and safe handling procedures is essential for their effective use in research and development. While not directly used as therapeutic agents, their structural motif is important in the design of certain classes of drugs, highlighting their continued relevance in the broader field of medicinal chemistry.

References

- 1. wikieducator.org [wikieducator.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. lehigh.edu [lehigh.edu]

- 7. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]

- 8. EP0142962A2 - Process for producing poly (this compound) derivatives - Google Patents [patents.google.com]

- 9. tsijournals.com [tsijournals.com]

- 10. mdpi.com [mdpi.com]

- 11. scilit.com [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. US3619394A - Trithis compound polymerization - Google Patents [patents.google.com]

- 15. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of this compound in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Allylamines Antifungal Drug Research Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 19. Lysinibacillus Isolate MK212927: A Natural Producer of this compound Antifungal 'Terbinafine' - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Allylamine: Properties, Toxicological Pathways, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of allylamine (B125299), a key industrial chemical and a valuable tool in experimental models of cardiovascular disease. This document outlines its fundamental chemical identifiers, delves into the critical signaling pathways associated with its toxicity, and presents detailed experimental protocols for its synthesis.

Core Chemical and Physical Properties

This compound, a colorless to light yellow liquid with a potent, ammonia-like odor, is the simplest stable unsaturated amine.[1][2] It is a versatile precursor in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1][3]

| Identifier | Value |

| Preferred IUPAC Name | prop-2-en-1-amine[1][2] |

| CAS Number | 107-11-9[1][4] |

| Molecular Formula | C₃H₇N[1][4] |

| Molecular Weight | 57.09 g/mol [4][5] |

| Boiling Point | 55-58 °C[4] |

| Flash Point | -20 °F (-29 °C)[5] |

| Solubility | Miscible with water, alcohol, chloroform, and ether[4] |

Mechanism of Action: Cardiovascular Toxicity Signaling Pathway

This compound is a well-established cardiotoxic agent used to induce experimental models of myocardial necrosis and atherosclerosis.[6][7][8] Its toxicity is not caused by the compound itself, but rather by its metabolic products.[9] In cardiovascular tissues, this compound is metabolized by semicarbazide-sensitive amine oxidase (SSAO) into acrolein, hydrogen peroxide, and ammonia.[9] Acrolein, a highly reactive aldehyde, is considered the primary mediator of this compound-induced cardiovascular damage.[9][10] The proposed mechanism involves acrolein-induced lipid peroxidation, particularly within mitochondria, leading to oxidative stress and cellular damage.[10]

Caption: Metabolic activation of this compound to toxic byproducts.

Experimental Protocols

The following protocols are based on established methods for the synthesis and handling of this compound.

1. Synthesis of this compound via Hydrolysis of Allyl Isothiocyanate

This procedure details the preparation of this compound from the hydrolysis of allyl isothiocyanate.[11]

Materials:

-

5-liter round-bottomed flask

-

Reflux condenser with a gas trap

-

20% Hydrochloric acid (2 liters, 12.1 moles)

-

Allyl isothiocyanate (500 g, 5.05 moles)

-

3-liter beaker

-

Steam bath

-

2-liter three-necked, round-bottomed flask

-

500-cc dropping funnel

-

Mercury-sealed mechanical stirrer

-

Condenser for distillation

-

500-cc suction flask as a receiver

-

Ice-salt bath

-

Water bath

-

Potassium hydroxide (B78521) (400 g, 7.1 moles) dissolved in 250 cc of water

-

Solid potassium hydroxide

-

Metallic sodium

-

12-inch fractionating column

Procedure:

-

In the 5-liter round-bottomed flask, combine 2 liters of 20% hydrochloric acid and 500 g of allyl isothiocyanate.

-

Attach the reflux condenser with a gas trap and reflux the mixture over a free flame until the upper layer of allyl isothiocyanate has completely disappeared (approximately 15 hours).

-

Pour the resulting solution into the 3-liter beaker and concentrate it on a steam bath until crystals begin to form in the hot solution (volume will be approximately 400 cc).

-

Dilute the warm residue with water to a final volume of 500-550 cc.

-

Transfer the solution to the 2-liter three-necked flask equipped with the dropping funnel, mechanical stirrer, and distillation condenser.

-

Place the receiver in an ice-salt bath and the three-necked flask in a water bath.

-

Raise the temperature of the water bath to 95-98°C and start the stirrer.

-

Add the potassium hydroxide solution dropwise from the funnel. Distillation of this compound will begin once the free hydrochloric acid is neutralized.

-

Regulate the rate of alkali addition to maintain a steady, dropwise distillation.

-

After all the alkali has been added, continue heating and stirring until all the amine has distilled over.

-

Dry the distillate over solid potassium hydroxide for 24 hours, followed by drying over metallic sodium.

-

Fractionally distill the dried this compound using the fractionating column, collecting the fraction that boils between 54-57°C at 746 mm Hg.

Caution: this compound vapors are volatile and can cause violent sneezing.[11] This procedure should be performed in a well-ventilated fume hood.

2. Synthesis of Dithis compound (B93489) from Diallylcyanamide

This protocol describes the preparation of dithis compound from diallylcyanamide.[12]

Materials:

-

2-liter round-bottomed flask

-

Reflux condenser

-

Sulfuric acid (123 g, 1.2 moles) in 370 cc of water

-

Diallylcyanamide (98.5 g, 0.81 mole)

-

Clay plate pieces

-

Sodium hydroxide (192 g, 4.8 moles) in 350 cc of water

-

Condenser for downward distillation

-

Solid sodium hydroxide

Procedure:

-

In the 2-liter round-bottomed flask, combine the sulfuric acid solution and diallylcyanamide. Add a few pieces of clay plate to ensure smooth boiling.

-

Attach the reflux condenser and gently reflux the mixture for six hours. The mixture will become homogeneous.

-

Cool the solution to room temperature.

-

Carefully pour the cold sodium hydroxide solution down the side of the flask to form a separate layer at the bottom.

-

Connect the flask to a condenser for downward distillation and shake to mix the two layers, which will liberate the free amine.

-

Separate the amine layer and dry it for several hours over freshly broken lumps of solid sodium hydroxide.

-

Filter the dried amine into a distilling flask and distill at atmospheric pressure.

-

Collect the dithis compound fraction that boils between 108-111°C.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]

- 4. This compound [drugfuture.com]

- 5. Everything You Need to Know About this compound by CloudSDS [cloudsds.com]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. This compound cardiovascular toxicity: evidence for aberrant vasoreactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Lipid peroxidation and oxidative stress during acute this compound-induced cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of Allylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylamine (B125299) (IUPAC name: prop-2-en-1-amine) is a versatile primary amine that serves as a critical building block in numerous chemical syntheses, including the production of pharmaceuticals, polymers, and agrochemicals.[1] Its utility in these applications is profoundly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, a detailed experimental protocol for its quantitative determination, and visualizations of key synthetic pathways involving this compound.

Core Principles of this compound Solubility

The solubility of this compound is dictated by its molecular structure, which features a polar amine group (-NH₂) capable of hydrogen bonding and a nonpolar allyl group (CH₂=CHCH₂-). This amphiphilic nature allows it to interact favorably with a wide range of organic solvents. Generally, this compound exhibits high solubility in polar organic solvents due to dipole-dipole interactions and hydrogen bonding.[2] It is also soluble in many nonpolar solvents, a characteristic attributed to the nonpolar allyl group.

Quantitative Solubility Data

While precise quantitative data for the solubility of this compound in all organic solvents is not extensively tabulated in publicly available literature, it is widely reported as being miscible or freely soluble in many common organic solvents. "Miscible" implies that the substances form a homogeneous solution in all proportions.

The following table summarizes the reported qualitative and, where available, quantitative solubility of this compound in various organic solvents.

| Solvent | Formula | Polarity | Solubility | Citation |

| Ethanol | C₂H₅OH | Polar Protic | Infinitely soluble | [3] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible | [4] |

| Chloroform | CHCl₃ | Polar Aprotic | Miscible | [4] |

| Benzene | C₆H₆ | Nonpolar | Infinitely soluble | [3] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Infinitely soluble | [3] |

| Water | H₂O | Polar Protic | Miscible | [4][5] |

| Alcohol (general) | R-OH | Polar Protic | Freely soluble | [4] |

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of this compound solubility in an organic solvent. This protocol is adapted from established methods for determining the solubility of liquid amines.[6]

Objective: To quantitatively determine the solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

-

High-purity this compound

-

Analytical grade organic solvent of choice

-

Analytical balance (readability ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight seals

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen)

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of a separate phase of undissolved this compound is necessary to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is fully saturated with this compound.

-

-

Sample Extraction and Filtration:

-

Once equilibrium is established, cease agitation and allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow for phase separation.

-

Carefully withdraw a known volume of the supernatant (the saturated solvent layer) using a volumetric pipette.

-

Immediately filter the extracted sample using a syringe filter that is chemically resistant to the solvent to remove any undissolved micro-droplets of this compound.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry volumetric flask.

-

Determine the mass of the flask containing the solution.

-

Carefully evaporate the solvent from the flask. This can be achieved using a rotary evaporator or by passing a gentle stream of nitrogen over the solution in a fume hood.

-

Once the solvent is fully evaporated, dry the flask containing the this compound residue in an oven at a temperature below the boiling point of this compound (53 °C) until a constant mass is achieved.

-

Reweigh the flask to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be calculated in various units, such as grams per 100 mL ( g/100 mL) or as a mole fraction.

-

Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of solvent used) x 100

-

Visualization of Key Synthesis Pathways

This compound is a precursor in the synthesis of various commercially important compounds. The following diagrams, generated using the DOT language, illustrate two such pathways.

Synthesis of Naftifine

Naftifine is a topical antifungal agent of the this compound class.[7] One synthetic approach involves a Mannich-type reaction followed by dehydration.[1][8]

Caption: Synthetic pathway for Naftifine analogues via a Mannich-type reaction.

Synthesis of Polythis compound Hydrochloride

Polythis compound and its salts are used in various industrial and pharmaceutical applications, including as phosphate (B84403) binders.[9][10]

Caption: Workflow for the synthesis of Polythis compound Hydrochloride.

References

- 1. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. advansix.com [advansix.com]

- 4. This compound | 107-11-9 [chemicalbook.com]

- 5. This compound | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and structure-activity relationships of naftifine-related this compound antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DE102012106786A1 - Process for the preparation of poly (this compound) hydrochloride and derivatives thereof - Google Patents [patents.google.com]

- 10. US20130123433A1 - Method for preparing poly(this compound) hydrochloride and derivatives therefrom - Google Patents [patents.google.com]

Toxicological Profile of Allylamine for In Vitro Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of allylamine (B125299), a chemical known for its cardiovascular toxicity. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways to support researchers in designing and interpreting in vitro studies.

Executive Summary

This compound's toxicity in vitro is primarily mediated by its metabolic activation to the highly reactive aldehyde, acrolein, and the generation of hydrogen peroxide. This process, catalyzed by semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), leads to significant cytotoxicity, particularly in cardiovascular cell types. The downstream effects include oxidative stress, mitochondrial dysfunction, and induction of apoptosis through both intrinsic and extrinsic pathways. This guide provides a detailed examination of these mechanisms, supported by quantitative data and established experimental methodologies.

Mechanism of Action and Toxicity

The primary mechanism of this compound-induced toxicity is its bioactivation in vascular smooth muscle cells (VSMCs) and other susceptible cell types.

Metabolic Activation: this compound is a substrate for SSAO/VAP-1, an enzyme highly expressed in vascular tissues. SSAO catalyzes the oxidative deamination of this compound, producing acrolein, hydrogen peroxide (H₂O₂), and ammonia.[1] Acrolein, a potent electrophile, and H₂O₂, a reactive oxygen species (ROS), are the principal mediators of this compound's cytotoxic effects.

Cellular Targets and Toxic Effects:

-

Oxidative Stress: Acrolein and H₂O₂ induce significant oxidative stress by depleting intracellular glutathione (B108866) (GSH) and increasing the production of ROS.[1] This imbalance disrupts the cellular redox state and leads to damage of cellular macromolecules.

-

Protein and DNA Adduct Formation: Acrolein readily forms adducts with cellular nucleophiles, including proteins and DNA.[2][3][4][5] Acrolein-DNA adducts, such as α-hydroxy-1, N²-propano-2'-deoxyguanosine (α-HOPdG) and γ-hydroxy-1, N²-propano-2'-deoxyguanosine (γ-HOPdG), have been shown to be mutagenic.[2][4]

-

Mitochondrial Dysfunction: this compound and acrolein can inhibit mitochondrial electron transport, leading to a decrease in ATP production.[6] Acrolein also induces mitochondrial membrane potential disruption, release of cytochrome c, and activation of the mitochondrial apoptotic pathway.[7][8]

-

Apoptosis and Necrosis: At lower concentrations, acrolein primarily induces apoptosis through both the death receptor (extrinsic) and mitochondrial (intrinsic) pathways.[7][9][10] At higher concentrations, necrosis becomes the predominant mode of cell death.[9]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the in vitro toxicity of this compound and its metabolite, acrolein. It is important to note that explicit IC50 values for this compound-induced cytotoxicity are not consistently reported in the literature; therefore, effective concentrations from various studies are presented.